N-Isopropylethylenediamine CAS number and properties
N-Isopropylethylenediamine CAS number and properties
An In-Depth Technical Guide to N-Isopropylethylenediamine for Advanced Research
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource on N-Isopropylethylenediamine, tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to provide foundational insights into its synthesis, properties, and applications, emphasizing the scientific rationale behind its use.
Core Molecular Identity and Physicochemical Profile
N-Isopropylethylenediamine, a diamine featuring both a primary and a secondary amine group, is a versatile building block in synthetic chemistry. Its unique structure, combining a flexible ethyl backbone with a sterically influential isopropyl group, dictates its reactivity and utility as a bidentate ligand and a precursor for more complex molecules.
The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number.
Table 1: Compound Identification
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 19522-67-9 | [1][2][3][4][5][6][7] |
| Molecular Formula | C₅H₁₄N₂ | [2][3][5] |
| Molecular Weight | 102.18 g/mol | [1][5] |
| IUPAC Name | N'-(propan-2-yl)ethane-1,2-diamine | [5] |
| Synonyms | 2-(Isopropylamino)ethylamine, N-(1-methylethyl)-1,2-Ethanediamine | [1][2][3][5] |
| InChI Key | KDRUIMNNZBMLJR-UHFFFAOYSA-N |[1][2][3] |
The physical and chemical properties of N-Isopropylethylenediamine are critical for its handling, reaction setup, and purification. It is a flammable and corrosive liquid, necessitating careful handling in a controlled laboratory environment.
Table 2: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Liquid | [1] |
| Density | 0.819 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.436 | [1] |
| Flash Point | 6 °C (42.8 °F) - closed cup | [1] |
| Molecular Weight | 102.1781 |[2][3] |
Synthesis and Spectroscopic Characterization
The synthesis of N-Isopropylethylenediamine is most commonly achieved through the nucleophilic substitution reaction between ethylenediamine and an isopropyl halide or via reductive amination. The following protocol describes a generalized reductive amination approach, a robust and widely used method for forming amine linkages.
Protocol 1: Synthesis via Reductive Amination
This protocol is a standard, reliable method for producing secondary amines. The one-pot nature of the reaction, where the intermediate imine is formed and immediately reduced, is highly efficient.
Methodology:
-
Reaction Setup: To a solution of ethylenediamine (1.2 equivalents) in a suitable protic solvent like methanol, add acetone (1.0 equivalent) dropwise at 0 °C. The excess ethylenediamine helps to minimize the formation of di-substituted products.
-
Imine Formation: Stir the mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The reaction can be monitored by TLC or GC-MS to confirm the consumption of acetone.
-
Reduction: Cool the reaction mixture again to 0 °C. Add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise. The choice of NaBH₄ is strategic; it is selective for the imine and will not reduce the acetone if any remains, providing a wider experimental window.
-
Quenching and Extraction: After the reduction is complete (as monitored by TLC or GC-MS), quench the reaction by slowly adding water. Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure N-Isopropylethylenediamine.
Synthesis Workflow Diagram
Caption: Reductive amination workflow for N-Isopropylethylenediamine synthesis.
Spectroscopic Characterization
Confirmation of the product's identity and purity is achieved through standard spectroscopic methods. The data below are representative of what is expected for N-Isopropylethylenediamine.[2][5][8]
Table 3: Key Spectroscopic Data
| Technique | Key Signals / Peaks | Interpretation |
|---|---|---|
| ¹H NMR | Doublet (~1.1 ppm, 6H), Multiplet (~2.7-2.9 ppm, 5H), Singlet (broad, 3H) | Corresponds to the two methyls of the isopropyl group, the ethylenediamine backbone protons and the isopropyl C-H proton, and the amine protons (N-H). |
| ¹³C NMR | ~22 ppm (2C), ~44 ppm, ~50 ppm, ~52 ppm | Peaks represent the isopropyl methyl carbons, the -CH₂-NH₂ carbon, the isopropyl C-H carbon, and the -CH₂-NH- carbon, respectively. |
| IR (Infrared) | 3350-3250 cm⁻¹ (broad), 2960-2850 cm⁻¹ | N-H stretching (primary and secondary amines), C-H stretching (aliphatic). |
| MS (Mass Spec) | m/z = 102 (M⁺), 72, 44, 30 | Molecular ion peak, and key fragmentation patterns corresponding to the loss of ethylamine and other fragments.[5] |
Applications in Drug Discovery and Organic Synthesis
The bifunctional nature of N-Isopropylethylenediamine makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its primary and secondary amine groups offer differential reactivity, allowing for sequential functionalization.
-
Scaffold for Ligand Synthesis: The two nitrogen atoms can coordinate with metal centers, making it a classic bidentate ligand. This property is exploited in the development of catalysts and metal-based therapeutics.
-
Building Block for Active Pharmaceutical Ingredients (APIs): The amine functionalities serve as key anchor points for building larger, more complex molecular architectures. Its use is analogous to other diamines in the synthesis of compounds for various therapeutic areas.[9] For example, N-alkylamine side chains are crucial pharmacophoric elements in many drug classes, including antimalarials and cardiovascular agents.[9]
-
Precursor for Chemical Libraries: In drug discovery, N-Isopropylethylenediamine can be used as a starting scaffold. The primary amine can be selectively reacted first, followed by modification of the secondary amine, enabling the rapid generation of a diverse library of compounds for high-throughput screening.
Role as a Versatile Chemical Intermediate
Caption: N-Isopropylethylenediamine as a central hub for synthetic diversification.
Safety, Handling, and Storage
Due to its hazardous nature, strict adherence to safety protocols is mandatory when working with N-Isopropylethylenediamine.
Table 4: GHS Hazard and Safety Information
| Category | Information | Source |
|---|---|---|
| Pictograms | Flame, Corrosion | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H225: Highly flammable liquid and vapor.H314: Causes severe skin burns and eye damage. | [1][5] |
| Precautionary Codes | P210, P280, P303+P361+P353, P305+P351+P338, P403+P235 |[1][5] |
Protocol 2: Safe Handling and Storage
Methodology:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a face shield, safety goggles, chemical-resistant gloves (e.g., nitrile), and a flame-retardant lab coat.[1][10] Work must be conducted in a certified chemical fume hood.
-
Handling: Ground all equipment to prevent static discharge, which can ignite the flammable vapors.[11][12] Use non-sparking tools. Avoid inhalation of vapors and any contact with skin or eyes.[13] An eyewash station and safety shower must be immediately accessible.
-
Storage: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[1][10] Keep the container tightly sealed to prevent exposure to moisture and air. Store away from incompatible materials such as strong oxidizing agents and acids.[12]
-
Spill Response: In case of a spill, evacuate the area and remove all ignition sources.[13] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
-
Disposal: Dispose of waste material in accordance with all local, state, and federal regulations. Do not empty into drains.[11]
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